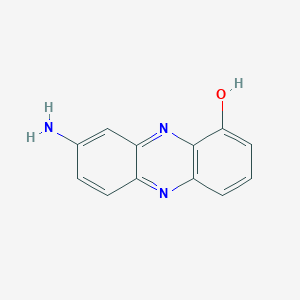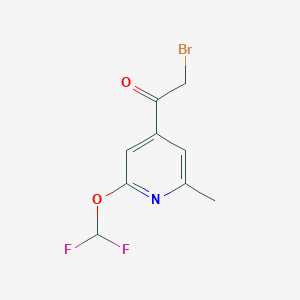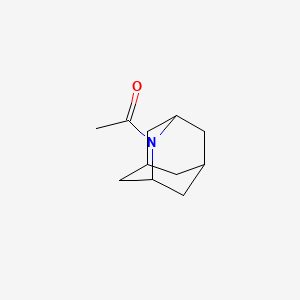
1-(2-Azaadamantan-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Azaadamantan-2-yl)ethanone is a derivative of adamantane, a compound known for its unique cage-like structure. This compound features a nitrogen atom incorporated into the adamantane framework, which significantly alters its chemical and physical properties. The presence of the nitrogen atom makes it a valuable compound in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-Azaadamantan-2-yl)ethanone typically involves the construction of the 2-azaadamantane skeleton. One common method includes the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Another method involves adding 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(2-Azaadamantan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine and other oxidants.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can be used to introduce various functional groups.
Common reagents used in these reactions include iodine, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Azaadamantan-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 1-(2-Azaadamantan-2-yl)ethanone involves its interaction with specific molecular targets. The nitrogen atom in the structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(2-Azaadamantan-2-yl)ethanone can be compared to other azaadamantane derivatives, such as 2-azaadamantane N-oxyl (AZADO) and 1,3-diazaadamantane . These compounds share similar structural features but differ in their specific chemical properties and applications. For example, AZADO is known for its catalytic efficiency in oxidation reactions, while 1,3-diazaadamantane has applications in medicinal chemistry .
Similar Compounds
- 2-Azaadamantane N-oxyl (AZADO)
- 1,3-Diazaadamantane
- 7-Amino-1,3,5-triazaadamantane
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
1-(2-azatricyclo[3.3.1.13,7]decan-2-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-7(13)12-10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-6H2,1H3 |
InChI-Schlüssel |
JRHOAGCFXRGASI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C2CC3CC(C2)CC1C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Benzo[de]pyrazolo[5,1-a]isoquinoline-11-carboxylic acid, 9,10-dihydro-3-(4-morpholinyl)-7,10-dioxo-, ethyl ester](/img/structure/B13109824.png)

![Isoxazolo[4,3-D]pyrimidine](/img/structure/B13109832.png)
![4-[2-(3,4-dichlorophenyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13109838.png)
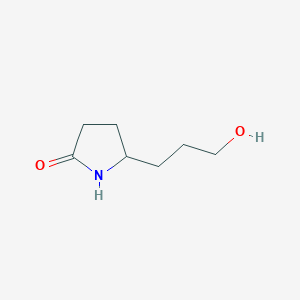

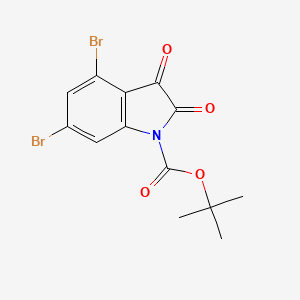

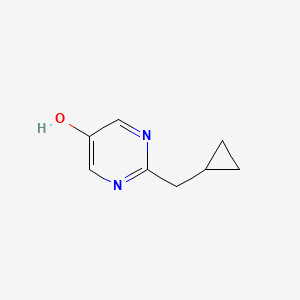
![1'-(Thiophen-2-YL)spiro[piperidine-4,3'-pyrrolo[3,2-B]pyridin]-2'(1'H)-one hcl](/img/structure/B13109863.png)
![(1R,4S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B13109870.png)
